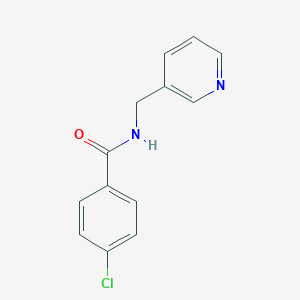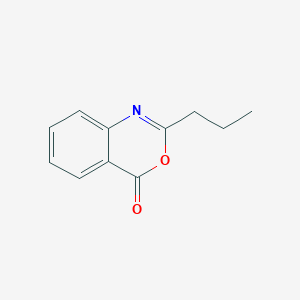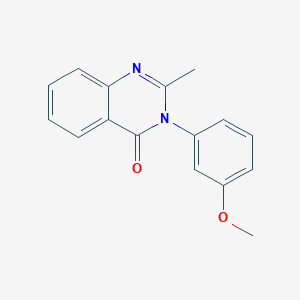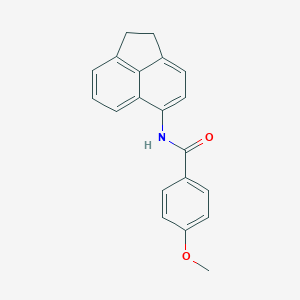
3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid” is a chemical compound with the linear formula C10H10N2O2S . It has a molecular weight of 222.267 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H10N2O2S . The compound has a molecular weight of 222.267 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 222.26 and a molecular formula of C10H10N2O2S .Aplicaciones Científicas De Investigación
Chemistry and Properties
Research has delved into the chemistry and properties of benzimidazole derivatives, highlighting their preparation procedures, spectroscopic properties, structures, and magnetic properties. Studies have emphasized the potential of these compounds, including analogues of 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid, in biological and electrochemical applications due to their notable properties (Boča, Jameson, & Linert, 2011).
Therapeutic Potential
Benzimidazole derivatives are recognized for their wide-ranging pharmacological properties. They have been explored for antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant and depressant activities. This breadth of application underscores the benzimidazole core's significance in the development of therapeutic agents. Research has shown that substituent variation around the benzimidazole nucleus can yield compounds of therapeutic interest, suggesting a path for the design and synthesis of new drugs incorporating the this compound structure (Babbar, Swikriti, & Arora, 2020).
Biological Activity
The biological activity of benzimidazole derivatives spans across various mechanisms of action, including DNA interaction and enzyme inhibition, reflecting their utility in cancer treatment and other therapeutic areas. These derivatives have been studied for their roles in intercalation with DNA, acting as alkylating agents, and inhibiting enzymes critical for cancer cell proliferation. The diversity in mechanism of action provides a foundation for the development of benzimidazole-based anticancer agents, including those related to this compound (Akhtar et al., 2019).
Drug Development and Design
Benzimidazole derivatives have been integral to drug development, with research focusing on synthetic methods and structure-activity relationships. These efforts aim to optimize the therapeutic profile of benzimidazole-based compounds, leveraging their inherent biological activities for enhanced efficacy and selectivity in drug design. The exploration of synthetic utilities and the therapeutic potential of benzimidazole derivatives, including the structural variant of this compound, underscores their significance in medicinal chemistry (Ibrahim, 2011).
Safety and Hazards
Sigma-Aldrich provides “3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid” to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility for confirming product identity and/or purity . All sales are final .
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)5-6-15-10-11-7-3-1-2-4-8(7)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFHFCKOUJEWSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[Amino-(4-methylphenyl)methylidene]amino] furan-2-carboxylate](/img/structure/B398697.png)
![2-[(1-Naphthylacetyl)amino]benzamide](/img/structure/B398698.png)


![N'-[2-(4-methoxyphenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B398704.png)
![2-(2-methylphenoxy)-N'-[(2-naphthyloxy)acetyl]acetohydrazide](/img/structure/B398707.png)


![4-tert-butyl-N'-[(naphthalen-2-yloxy)acetyl]benzohydrazide](/img/structure/B398710.png)


![4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398716.png)
![2-[(E)-{[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol](/img/structure/B398717.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-methylbenzamide](/img/structure/B398718.png)